4-Biphenylglyoxal hydrate

Description

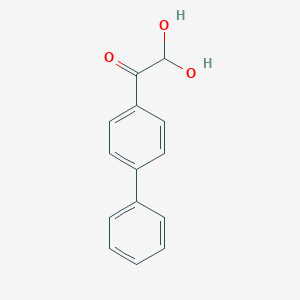

Structure

3D Structure

Properties

IUPAC Name |

2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYMAUICCMLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921398 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-04-6 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Biphenylglyoxal Hydrate: Chemical Properties, Synthesis, and Biological Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Biphenylglyoxal hydrate, a bifunctional chemical entity with significant potential in chemical biology and drug discovery. This document details its chemical and physical properties, provides a likely experimental protocol for its synthesis and purification, and explores its reactivity, particularly with biological macromolecules.

Core Chemical Properties

This compound, systematically named 2,2-dihydroxy-1-(4-phenylphenyl)ethanone, is a stable hydrate of the corresponding dicarbonyl compound. Its structure features a biphenyl moiety linked to a glyoxal hydrate group, rendering it a subject of interest for applications requiring both aromatic interactions and specific chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dihydroxy-1-(4-phenylphenyl)ethanone | - |

| CAS Number | 1145-04-6 | - |

| Chemical Formula | C₁₄H₁₂O₃ | - |

| Molecular Weight | 228.25 g/mol | - |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dioxane, moderately soluble in alcohols, and sparingly soluble in water (Predicted).[1] | General knowledge of aryl glyoxals |

Synthesis and Purification

The most probable synthetic route to this compound is through the oxidation of the corresponding acetophenone derivative, 4-acetylbiphenyl. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for converting an α-methylene group of a ketone to a carbonyl group.[2][3]

Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol is a generalized procedure based on the known Riley oxidation of acetophenones.[2][3] Optimization of reaction time, temperature, and stoichiometry may be required for optimal yield and purity of this compound.

Materials:

-

Selenium Dioxide (SeO₂)[2]

-

Dioxane (solvent)

-

Water

-

Activated Charcoal

-

Celite or filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbiphenyl (1 equivalent) in aqueous dioxane (e.g., 95:5 dioxane:water).

-

Addition of Oxidant: Add selenium dioxide (1.1 to 1.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction typically takes several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to remove the dioxane. The resulting crude product can be purified by recrystallization. Given that it is a hydrate, recrystallization from hot water or a mixed solvent system like ethanol-water is a viable option.[6] Decolorization with activated charcoal may be necessary to obtain a pure white product. The purified crystals are collected by filtration, washed with cold water, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the biphenyl group (multiplets in the range of 7.5-8.2 ppm). A singlet for the methine proton of the hydrate (around 6.0-6.5 ppm). A broad singlet for the hydroxyl protons (variable, dependent on solvent and concentration). |

| ¹³C NMR | Aromatic carbons of the biphenyl group (125-145 ppm). Carbonyl carbon (around 190-200 ppm). Hydrated carbon (gem-diol carbon) (around 90-95 ppm). |

| IR (Infrared) | Strong, broad O-H stretching band for the hydrate hydroxyl groups (around 3300-3500 cm⁻¹). Strong C=O stretching band for the ketone (around 1680-1700 cm⁻¹). C-O stretching bands for the diol (around 1000-1100 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| UV-Vis | Strong absorption bands in the UV region characteristic of the biphenyl chromophore. |

Biological Reactivity and Applications

Aryl glyoxals are well-documented as being highly selective for the modification of arginine residues in proteins.[7][8] This reactivity stems from the electrophilic nature of the dicarbonyl moiety, which readily attacks the nucleophilic guanidinium group of arginine.

Reaction with Arginine

The reaction of this compound with the side chain of an arginine residue typically occurs under mild physiological conditions (pH 7-8). This reaction leads to the formation of a stable cyclic adduct, effectively neutralizing the positive charge of the arginine residue. This property makes this compound a valuable tool for:

-

Probing Protein Structure and Function: By selectively modifying arginine residues, researchers can investigate their role in enzyme catalysis, protein-protein interactions, and ligand binding.

-

Chemical Proteomics: As a chemical probe to identify accessible and reactive arginine residues within the proteome.

Caption: Reaction pathway of arginine modification.

Potential Signaling Pathway Interaction

Given the prevalence of arginine residues in critical functional domains of proteins, this compound has the potential to modulate various signaling pathways. For instance, many kinases and phosphatases contain essential arginine residues in their active sites or regulatory domains. Modification of these residues could lead to either inhibition or activation of the enzyme, thereby impacting downstream signaling events.

The diagram below illustrates a hypothetical scenario where this compound inhibits a protein kinase by modifying a critical arginine residue in its active site.

Caption: Hypothetical kinase inhibition by this compound.

Safety and Handling

Aryl glyoxals should be handled with care in a laboratory setting. Based on safety data for similar compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical tool with significant potential for researchers in chemistry and biology. Its straightforward synthesis and specific reactivity with arginine residues make it an attractive candidate for probing protein function and developing novel chemical biology approaches. Further research is warranted to fully elucidate its physical properties and explore its utility in modulating biological pathways for therapeutic benefit.

References

- 1. US2463030A - Process of purifying glyoxal - Google Patents [patents.google.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Acetylbiphenyl 98 92-91-1 [sigmaaldrich.com]

- 5. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Biphenylglyoxal Hydrate (CAS 1145-04-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Biphenylglyoxal hydrate (CAS 1145-04-6), a valuable tool for chemical biology and proteomics research. This document covers the compound's chemical properties, its primary mechanism of action through the specific modification of arginine residues, detailed experimental protocols for its application, and relevant safety information.

Chemical and Physical Properties

This compound is a stable, crystalline solid. Its core reactivity stems from the vicinal diketone (glyoxal) moiety, which is hydrated in the solid form. The biphenyl group provides a non-polar, aromatic character, influencing its solubility and potential for non-covalent interactions.

| Property | Value | Reference |

| CAS Number | 1145-04-6 | N/A |

| IUPAC Name | 2,2-dihydroxy-1-(biphenyl-4-yl)ethanone | N/A |

| Molecular Formula | C₁₄H₁₂O₃ | N/A |

| Molecular Weight | 244.25 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 98-102 °C | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | N/A |

Mechanism of Action: Selective Arginine Modification

The primary utility of this compound in a biological context is its highly specific covalent reaction with the guanidinium group of arginine residues in proteins. This reaction is central to its application as a chemical probe in proteomics and functional studies.

The reaction proceeds under mild physiological conditions, typically at a pH between 7 and 9. The electrophilic dicarbonyl of the glyoxal moiety readily attacks the nucleophilic guanidinium group of arginine. This interaction leads to the formation of a stable, cyclic diol adduct. It is important to note that the stoichiometry of the reaction often involves two molecules of the glyoxal reagent reacting with a single arginine residue to form a more complex adduct. This modification neutralizes the positive charge of the arginine side chain and introduces a bulky biphenyl group, which can significantly alter the protein's structure and function. This targeted modification allows researchers to identify essential arginine residues in enzyme active sites, protein-protein interaction interfaces, and other functionally important domains.

Figure 1. Reaction of this compound with an arginine residue.

Experimental Protocols

The following protocols are adapted from methodologies for structurally related phenylglyoxal derivatives and provide a strong starting point for the use of this compound. Optimization for specific proteins and experimental goals is recommended.

General Protein Labeling

This protocol outlines the basic procedure for labeling a purified protein with this compound.

Materials:

-

This compound

-

Purified protein of interest

-

Reaction Buffer (see Table 2 for compatibility)

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A concentration of 100 mM is a common starting point.

-

Initiate Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 100-fold molar excess over the concentration of the protein is a typical starting range.

-

Incubation: Gently mix the reaction and incubate at room temperature (25 °C) or 37 °C. The optimal incubation time will vary depending on the protein and the desired extent of modification, but a range of 1 to 4 hours is common.

-

Quench the Reaction (Optional): The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.

-

Remove Excess Reagent: Separate the labeled protein from unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | The reaction rate increases with higher pH. |

| Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate but may affect protein stability. |

| Molar Excess of Reagent | 10 - 100 fold | The optimal ratio should be determined empirically. |

| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time. |

Table 1. Recommended Reaction Conditions for Protein Labeling.

| Compatible Buffers | Incompatible Buffers |

| Phosphate buffer (e.g., PBS) | Tris-based buffers (contain primary amines) |

| Bicarbonate buffer | Glycine-based buffers (contain primary amines) |

| HEPES buffer | Buffers containing other primary or secondary amines |

Table 2. Buffer System Compatibility.

Protocol for Proteomic Applications

This protocol is designed for the labeling of complex protein mixtures, such as cell lysates, for subsequent proteomic analysis to identify arginine-modified peptides.

Materials:

-

Cell lysate

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

This compound

-

Trypsin (proteomics grade)

-

Buffer for digestion (e.g., 50 mM ammonium bicarbonate)

-

LC-MS/MS equipment and reagents

Procedure:

-

Protein Extraction and Denaturation: Prepare a cell lysate in a buffer containing a strong denaturant, such as 8 M urea.

-

Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 1 hour. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Buffer Exchange: Remove the denaturant and alkylating agents by performing a buffer exchange into a compatible buffer for labeling, such as 100 mM sodium bicarbonate (pH 8.5), using a desalting column.

-

Labeling Reaction: Add this compound to the proteome sample to a final concentration of 10 mM. Incubate at 37 °C for 2 hours.

-

Removal of Excess Reagent: Remove unreacted reagent using a desalting column.

-

Proteolytic Digestion: Digest the labeled proteins into peptides using trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37 °C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the sites of arginine modification. The modification will result in a predictable mass shift in the modified peptides.

Figure 2. Workflow for proteomic analysis of arginine modifications.

Applications in Research and Drug Development

The ability of this compound to specifically target arginine residues opens up a range of applications for researchers:

-

Identification of Essential Arginine Residues: By modifying arginine residues and assessing the impact on protein function, researchers can identify those critical for catalysis, substrate binding, or protein-protein interactions.

-

Proteomics and Target Identification: In a broader proteomic context, this reagent can be used to map the "arginome" and identify proteins that are susceptible to this type of modification, which may have implications in disease states associated with dicarbonyl stress.

-

Chemical Probe Development: The biphenyl group can be further functionalized to incorporate reporter tags (e.g., fluorophores, biotin) or cross-linking moieties, enabling the development of sophisticated chemical probes for studying protein localization and interactions.

-

Drug Development: Understanding the role of specific arginine residues in disease-related proteins can inform the design of targeted therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Synthesis

A general and reliable method for the synthesis of phenylglyoxals involves the oxidation of the corresponding acetophenone. For this compound, this would involve the oxidation of 4-acetylbiphenyl. A common oxidizing agent for this transformation is selenium dioxide.

Figure 3. General synthetic pathway for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always adhere to established laboratory safety protocols and consult relevant literature for the most up-to-date information and methodologies.

An In-depth Technical Guide to 4-Biphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-biphenylglyoxal hydrate (CAS No. 1145-04-6), a compound of interest in synthetic chemistry and potentially in drug discovery. While detailed experimental data for this specific molecule is not widely available in the public domain, this document compiles the existing information and provides a validated synthetic protocol for analogous compounds.

Molecular Structure and Properties

This compound, systematically named 2,2-dihydroxy-1-(4-phenylphenyl)ethanone, is the hydrated form of 4-biphenylglyoxal.[1] The "hydrate" designation indicates the presence of a geminal diol at the alpha-carbon to the carbonyl group. This structure arises from the reaction of the glyoxal with water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1145-04-6 | [1][2][3][4] |

| IUPAC Name | 2,2-dihydroxy-1-(4-phenylphenyl)ethanone | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Alternate Molecular Formula | C₁₄H₁₀O₂·H₂O | [3] |

| Molecular Weight | 228.24 g/mol | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Spectroscopic Data:

Synthesis of this compound

A plausible and widely used method for the synthesis of α-ketoaldehydes, and subsequently their hydrates, is the Riley oxidation of the corresponding methyl ketone. In the case of this compound, the starting material would be 4-acetylbiphenyl. The oxidizing agent for this reaction is selenium dioxide (SeO₂).

Reaction Scheme:

4-Acetylbiphenyl is oxidized by selenium dioxide in a suitable solvent, such as aqueous dioxane, to yield 4-biphenylglyoxal. The glyoxal is then hydrated in the aqueous medium to form the final product, this compound.

Logical Workflow for the Synthesis of this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, the following is a representative procedure for the Riley oxidation of a methyl ketone to an α-ketoaldehyde hydrate, which can be adapted for the synthesis of the target molecule from 4-acetylbiphenyl.

Synthesis of Phenylglyoxal Hydrate from Acetophenone (Adaptable for 4-Acetylbiphenyl)

This protocol is based on the well-established Riley oxidation of acetophenone.

Materials and Equipment:

-

4-Acetylbiphenyl

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-acetylbiphenyl (1 equivalent) in a minimal amount of 1,4-dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents) and a small amount of water.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated elemental selenium (a black solid) is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the dioxane.

-

Purification and Hydration: The crude 4-biphenylglyoxal is then dissolved in warm water. Upon cooling, this compound will crystallize. The crystals can be collected by filtration, washed with cold water, and dried.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. Selenium dioxide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Applications

α-Ketoaldehydes are versatile intermediates in organic synthesis and have been utilized in the development of various pharmaceuticals. Their reactivity allows for the construction of complex heterocyclic systems. Given the biphenyl moiety, which is a common scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of novel compounds with potential biological activity. Further research is needed to explore its applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 4-Biphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-biphenylglyoxal hydrate, a valuable building block in organic synthesis and medicinal chemistry. This document details the prevalent synthetic methodology, reaction mechanism, experimental protocol, and key analytical data for the starting material and the final product.

Introduction

This compound is an organic compound featuring a biphenyl moiety and a hydrated glyoxal functional group. This unique structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. Its derivatives are of significant interest in drug discovery and materials science. The most common and efficient method for its preparation is the Riley oxidation of 4-acetylbiphenyl using selenium dioxide.

Synthetic Pathway: The Riley Oxidation

The synthesis of this compound is achieved through the oxidation of the α-methyl group of 4-acetylbiphenyl. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is the most effective method for this transformation.

Reaction Mechanism:

The mechanism of the Riley oxidation of a ketone involves the following key steps:

-

Enolization: The ketone (4-acetylbiphenyl) tautomerizes to its enol form in the presence of an acid catalyst.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.

-

[1][2]-Sigmatropic Rearrangement: A subsequent rearrangement leads to the formation of a selenium-containing intermediate.

-

Hydrolysis: Finally, hydrolysis of the intermediate yields the desired 1,2-dicarbonyl compound (4-biphenylglyoxal) and elemental selenium as a byproduct. The glyoxal is then hydrated to form the stable this compound.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Caption: Reaction mechanism of the Riley oxidation for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal from acetophenone using selenium dioxide, as detailed in Organic Syntheses.

Materials and Equipment:

-

4-Acetylbiphenyl (starting material)

-

Selenium dioxide (oxidizing agent)

-

Dioxane (solvent)

-

Water

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add selenium dioxide (1.1 equivalents) and a mixture of dioxane and water (e.g., 10:1 v/v).

-

Dissolution: Heat the mixture gently with stirring until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: Add 4-acetylbiphenyl (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by the precipitation of red elemental selenium.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.

-

Solvent Removal: Remove the dioxane from the filtrate by distillation or under reduced pressure using a rotary evaporator.

-

Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Acetylbiphenyl | C₁₄H₁₂O | 196.25 | 120-122 |

| This compound | C₁₄H₁₂O₃ | 228.24 | 95-99 |

Table 2: Spectroscopic Data for 4-Acetylbiphenyl

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) | IR (KBr, cm⁻¹) |

| δ 8.01 (d, J=8.4 Hz, 2H) | δ 197.7 | 3050 (Ar-H) |

| δ 7.66 (d, J=8.4 Hz, 2H) | δ 145.8 | 2925 (C-H) |

| δ 7.61 (d, J=7.4 Hz, 2H) | δ 140.0 | 1680 (C=O) |

| δ 7.46 (t, J=7.4 Hz, 2H) | δ 135.9 | 1600, 1485 (Ar C=C) |

| δ 7.39 (t, J=7.4 Hz, 1H) | δ 128.9 | |

| δ 2.64 (s, 3H) | δ 128.8 | |

| δ 128.2 | ||

| δ 127.2 | ||

| δ 26.6 |

Table 3: Expected Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) |

| δ 8.0-7.5 (m, 9H, Ar-H) | δ 195-190 (C=O) | 3400-3200 (br, O-H) |

| δ 6.5-6.0 (br s, 2H, OH) | δ 145-125 (Ar-C) | 3050 (Ar-H) |

| δ 5.5-5.0 (s, 1H, CH(OH)₂) | δ 95-90 (CH(OH)₂) | 1680-1660 (C=O) |

| 1600, 1485 (Ar C=C) |

Note: The spectroscopic data for this compound are predicted based on the known spectra of similar compounds and the expected functional groups.

Safety Considerations

-

Selenium Dioxide: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Dioxane: Dioxane is a flammable liquid and a potential carcinogen. It should be handled in a fume hood, away from ignition sources.

Conclusion

The synthesis of this compound via the Riley oxidation of 4-acetylbiphenyl is a reliable and efficient method. This guide provides the necessary theoretical background, a detailed experimental protocol, and key analytical data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

The Chemical Biology of Arginine Modification: An In-depth Technical Guide to the Reaction of 4-Biphenylglyoxal Hydrate with Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective chemical modification of amino acid residues in proteins is a cornerstone of modern chemical biology and drug discovery. The guanidinium group of arginine, with its positive charge and key role in molecular recognition and catalysis, represents a prime target for such modifications. Arylglyoxals, particularly derivatives of phenylglyoxal, have emerged as highly specific reagents for targeting arginine residues under mild physiological conditions. This technical guide provides a comprehensive overview of the reaction mechanism between 4-biphenylglyoxal hydrate and arginine residues. It details the formation of key adducts, summarizes quantitative data from analogous compounds, provides adaptable experimental protocols, and illustrates the reaction's significance in biological research and therapeutic development.

Core Reaction Mechanism

This compound, an α-dicarbonyl compound, selectively reacts with the nucleophilic guanidinium group of arginine residues. The reaction is favored under neutral to mildly alkaline conditions (pH 7-9) and proceeds through the formation of stable covalent adducts, effectively neutralizing the positive charge of the arginine side chain. This modification can be instrumental in studying protein structure, enzyme function, and protein-protein interactions.[1]

The reaction can proceed through two primary pathways, leading to the formation of a 1:1 adduct or a 2:1 adduct:

-

1:1 Adduct Formation (Dihydroxyimidazolidine): One molecule of this compound reacts with the guanidinium group of a single arginine residue. This reaction forms a cyclic dihydroxyimidazolidine derivative. This is generally the major product under controlled conditions.

-

2:1 Adduct Formation (Takahashi Adduct): Under certain conditions, a second molecule of this compound can react with the initial 1:1 adduct. This results in a 2:1 adduct, known as the Takahashi adduct.[1]

The initial reaction involves the nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of the glyoxal. Subsequent cyclization and hydration steps lead to the stable adducts.

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, data from analogous phenylglyoxal derivatives provide valuable benchmarks. The reaction rate is highly dependent on pH and the specific substitutions on the phenyl ring.

Below is a summary of mass spectrometry data for adducts formed from the reaction of 4-acetamidophenylglyoxal with arginine, which can be used as an estimate for what to expect with 4-biphenylglyoxal. The biphenyl group will result in a larger mass shift than the acetamidophenyl group.

| Adduct Type | Reactant | Molecular Formula of Adduct | Mass Increase (Da) | Notes |

| 1:1 Adduct | 4-Acetamidophenylglyoxal | C₁₀H₁₀N₂O₃ | +190.07 | Corresponds to the addition of one 4-acetamidophenylglyoxal molecule with the loss of two water molecules upon cyclization.[1] |

| 2:1 Adduct | 4-Acetamidophenylglyoxal | C₂₀H₁₈N₂O₅ | +378.12 | Corresponds to the addition of two 4-acetamidophenylglyoxal molecules with the loss of three water molecules.[1] |

Note: For 4-biphenylglyoxal (C₁₄H₁₀O₂), the expected mass increase for a 1:1 adduct (with the loss of two water molecules) would be calculated based on its molecular weight. Researchers should determine the exact mass shifts experimentally using mass spectrometry.

Experimental Protocols

The following are generalized protocols for the modification of arginine residues in proteins and peptides using phenylglyoxal derivatives. These should be optimized for this compound and the specific protein of interest.

Modification of a Purified Protein

Materials:

-

Purified protein of interest

-

This compound

-

Reaction Buffer: 50 mM sodium phosphate or sodium bicarbonate, pH 7.5-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) immediately before use.

-

Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by taking aliquots at different time points.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume excess this compound.

-

Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

-

Analysis: Confirm the modification by mass spectrometry to detect the expected mass shift. The extent of modification can be quantified by amino acid analysis or spectrophotometrically if the adduct has a distinct absorbance.

Identification of Modified Arginine Residues by Mass Spectrometry

Procedure:

-

Protein Modification and Digestion: Following the modification protocol above, the protein is subjected to proteolytic digestion. It is crucial to use a protease that does not cleave at arginine, such as Lys-C, to keep the modified arginine within a peptide for identification.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against the protein sequence database, with the mass shift corresponding to the addition of the 4-biphenylglyoxal moiety specified as a variable modification on arginine residues.

Applications in Research and Drug Development

The specific modification of arginine residues with reagents like this compound has significant applications in various stages of research and drug development:

-

Target Identification and Validation: By using this compound as a chemical probe, researchers can identify functionally important arginine residues in proteins.[2] This can aid in the validation of novel drug targets.

-

Enzyme Inhibitor Screening: The reaction can be used to screen for and develop covalent inhibitors that target critical arginine residues in the active sites of enzymes.[2]

-

Chemical Proteomics: Derivatives of 4-biphenylglyoxal containing reporter tags (e.g., biotin or fluorescent dyes) can be synthesized for use in chemical proteomics to label and identify arginine-modified proteins from complex biological samples.[2][3] This approach facilitates the study of protein function and interaction networks.

-

Covalent Drug Design: The principle of arginine modification by arylglyoxals can be incorporated into the design of targeted covalent inhibitors, which can offer increased potency and duration of action.[2]

Conclusion

The reaction of this compound with arginine provides a powerful tool for the selective modification of proteins. Understanding the underlying reaction mechanism, having access to adaptable experimental protocols, and recognizing the potential applications are crucial for leveraging this chemistry in research and drug development. While specific quantitative data for this compound is still emerging, the well-documented reactivity of analogous phenylglyoxal derivatives provides a solid foundation for its use in the exploration of protein structure and function. As with any chemical modification, careful optimization and thorough analytical characterization are essential for obtaining reliable and reproducible results.

References

Stability and Storage of 4-Biphenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 4-Biphenylglyoxal hydrate. Due to the limited availability of specific stability data for this compound, this document extrapolates information based on the known chemical behavior of its constituent functional groups—the biphenyl moiety, the ketone, and the geminal diol (hydrate). The principles and protocols outlined herein are intended to provide a robust framework for handling, storing, and conducting stability assessments of this compound.

Chemical Profile and General Stability

This compound is a solid, crystalline compound. Its stability is influenced by environmental factors such as temperature, light, and humidity. The hydrate form is generally more stable than its anhydrous counterpart, as the geminal diol structure is less reactive than the dicarbonyl group of the anhydrous glyoxal. However, like many organic molecules, it is susceptible to degradation over time, especially under suboptimal storage conditions.

Potential Degradation Pathways:

Based on its structure, this compound may be susceptible to the following degradation pathways:

-

Dehydration: The loss of a water molecule to form the more reactive anhydrous 4-biphenylglyoxal. This process can be accelerated by heat and low humidity.

-

Oxidation: The aldehyde group in the glyoxal moiety is susceptible to oxidation, which could lead to the formation of corresponding carboxylic acid derivatives.

-

Photodegradation: Aromatic ketones are often light-sensitive and can undergo photochemical reactions upon exposure to UV or visible light.[1] This can lead to the formation of impurities.

-

Reactions in Solution: In solution, the stability of this compound is expected to be significantly influenced by pH.

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the integrity and longevity of this compound. The following recommendations are based on best practices for handling similar chemical compounds.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions and prevent dehydration. |

| Light | Store in a light-resistant (amber or opaque) container in a dark location.[2][3][4] | To prevent photodegradation.[1] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To protect from atmospheric moisture and oxygen, which can contribute to hydration/dehydration cycles and oxidation, respectively. |

| Humidity | Store in a dry environment, such as in a desiccator with a suitable drying agent.[3] | As a hydrate, the compound's stability is sensitive to ambient moisture levels.[5] Low humidity can promote dehydration. |

| Container | Use well-sealed, appropriate containers (e.g., amber glass vials with tight-fitting caps).[2][4] For larger quantities, lined metal cans or plastic pails may be suitable. | To prevent contamination and exposure to light and moisture.[2][4] |

| Handling | Handle in a well-ventilated area.[6] Minimize exposure to the atmosphere when handling.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] | To ensure user safety and minimize contamination of the compound. Hygroscopic compounds should be handled quickly to limit moisture absorption.[7][8] |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and materials that react with hydroxyl groups. | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[9][10] The following protocols outline a general approach for such a study.

Forced Degradation Study Parameters

| Condition | Suggested Stressor | Typical Duration | Analytical Monitoring |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Up to 7 days | HPLC-UV/DAD, LC-MS to track the disappearance of the parent compound and the appearance of degradation products. |

| Base Hydrolysis | 0.1 M NaOH at room temperature | Up to 24 hours | HPLC-UV/DAD, LC-MS. Basic conditions may accelerate degradation. |

| Oxidation | 3% H₂O₂ at room temperature | Up to 7 days | HPLC-UV/DAD, LC-MS to identify oxidative degradation products. |

| Thermal Stress | Solid-state at 60°C / 75% RH | Up to 2 weeks | HPLC-UV/DAD, LC-MS, Karl Fischer titration (for water content), and XRPD (to monitor for changes in crystalline form). |

| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)[11] | As per ICH Q1B | HPLC-UV/DAD, LC-MS. A control sample should be stored in the dark under the same temperature and humidity conditions. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation for Analysis:

-

Accurately weigh a known amount of the stressed sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.

Visualizations

Factors Affecting Stability

The following diagram illustrates the key environmental factors that can influence the stability of this compound.

Caption: Key factors influencing the degradation of this compound.

Experimental Workflow for a Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Conclusion

References

- 1. lfatabletpresses.com [lfatabletpresses.com]

- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 3. How To [chem.rochester.edu]

- 4. royalchemical.com [royalchemical.com]

- 5. A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.vestanutra.com [blog.vestanutra.com]

- 7. tutorchase.com [tutorchase.com]

- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. rjptonline.org [rjptonline.org]

4-Biphenylglyoxal Hydrate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-biphenylglyoxal hydrate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility based on its structural parent, biphenyl, and furnishes a detailed experimental protocol for determining its thermodynamic solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in various solvents, a critical parameter in drug development and chemical research.

Expected Solubility Profile of this compound

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The biphenyl group is hydrophobic, limiting solubility in highly polar solvents like water. Alcohols may offer better solubility due to the potential for hydrogen bonding with the hydrate and glyoxal moieties.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions and may be effective at solvating the polar functional groups of this compound without the strong hydrogen bonding network of water that would exclude the non-polar biphenyl core. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The large, non-polar biphenyl structure is expected to interact favorably with non-polar and weakly polar organic solvents through van der Waals forces.[2][3] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is recommended.[4] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solid, crystalline)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

-

Data Calculation:

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

3. Characterization of the Solid Phase:

-

It is good practice to analyze the solid material remaining after the experiment (e.g., by X-ray powder diffraction or differential scanning calorimetry) to ensure that no phase transformation (e.g., dehydration or polymorphism) has occurred during the equilibration period.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, its chemical structure suggests poor solubility in aqueous solutions and favorable solubility in a range of organic solvents. For researchers and drug development professionals requiring precise solubility values, the provided detailed shake-flask experimental protocol offers a robust method for generating this critical data. The accompanying workflow diagram provides a clear visual guide to this experimental process. The generation and dissemination of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Predicted Spectroscopic Properties of 4-Biphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical framework for the spectroscopic characterization of 4-biphenylglyoxal hydrate. Due to the absence of specific experimental data in publicly available literature for this compound, this document outlines the expected spectroscopic properties based on its chemical structure, drawing parallels with related compounds and fundamental spectroscopic principles. It serves as a predictive resource for researchers undertaking the synthesis and analysis of this compound.

Predicted Spectroscopic Properties

The structure of this compound suggests the presence of several key functional groups that will give rise to characteristic spectroscopic signals: a biphenyl moiety, a hydrated glyoxal group (a geminal diol), and potentially a carbonyl group if dehydration occurs.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the biphenyl group. The protons of the two phenyl rings will likely exhibit distinct chemical shifts. The hydrated glyoxal moiety will present a unique signature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons (biphenyl) | 7.30 - 8.00 | Multiplets | The protons on the phenyl ring attached to the glyoxal will be more deshielded. |

| Methine Proton (-CH(OH)₂) | ~5.5 - 6.0 | Singlet | This proton is attached to the carbon of the geminal diol. |

| Hydroxyl Protons (-OH) | Variable (2.0 - 5.0) | Broad Singlet | The chemical shift is dependent on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals from the biphenyl system and the hydrated glyoxal carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Carbons (biphenyl) | 120 - 145 | Multiple signals are expected due to the different carbon environments in the biphenyl system. |

| Geminal Diol Carbon (-CH(OH)₂) | 90 - 100 | This carbon is highly shielded due to the attached hydroxyl groups. |

| Carbonyl Carbon (C=O) | >190 | A weak signal may be present if there is an equilibrium with the anhydrous form. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic system. The presence of a carbonyl stretch would indicate the presence of the anhydrous form.

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad | Characteristic of the geminal diol. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-O Stretch (hydroxyl) | 1000 - 1200 | Strong | |

| C=O Stretch (carbonyl) | 1680 - 1720 | Strong | Presence would indicate the anhydrous form. |

Predicted UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum is expected to show absorptions characteristic of the conjugated biphenyl system. The electronic transitions in conjugated systems, like the biphenyl group, typically occur in the UV region.[1]

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Notes |

| π → π* | ~250 - 280 | This absorption is characteristic of the extended conjugation in the biphenyl system. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid exchange of the hydroxyl protons with solvent protons.

-

¹H NMR Acquisition:

-

Use a standard 300 or 400 MHz NMR spectrometer.

-

Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[2]

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This predictive guide provides a comprehensive starting point for the spectroscopic investigation of this compound. The actual experimental data may vary slightly from the predicted values, but the general patterns and characteristic signals are expected to hold true.

References

Technical Guide: 4-Biphenylglyoxal Hydrate - Purity, Quality, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 4-Biphenylglyoxal hydrate (CAS No. 1145-04-6). It details relevant analytical methodologies for its characterization and explores its primary mechanism of biological action, offering valuable insights for its application in research and drug development.

Core Compound Specifications

This compound is a dicarbonyl compound utilized in biochemical research, primarily as a chemical probe for modifying arginine residues in proteins.[1] Its quality and purity are paramount for reproducible experimental outcomes. While exact specifications are lot-dependent, the following table summarizes typical quality control parameters.[2][3]

| Parameter | Specification | Typical Value | Analytical Method |

| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity | ≥ 95% | > 95% | HPLC |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, and alcohols | Conforms | Visual Inspection |

| Water Content | As hydrate | Variable | Karl Fischer Titration |

| Residual Solvents | To be determined | < 0.5% | GC-HS |

Analytical Methodologies for Quality Control

Accurate characterization of this compound is essential for its use in sensitive biological assays. The following sections detail the experimental protocols for the primary analytical techniques used to assess its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of this compound. Due to the presence of a chromophore, UV detection is suitable. A derivatization step is often employed for enhanced sensitivity and resolution of glyoxal compounds.[4][5]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

-

Prepare a series of dilutions from the stock solution for calibration.

-

For derivatization, mix the sample solution with a derivatizing agent such as 4-nitro-1,2-phenylenediamine (NPD) in a buffered solution (e.g., pH 3) and incubate to allow for the reaction to complete.[4]

-

-

HPLC Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 42:56:2 v/v/v methanol-water-acetonitrile).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the absorbance maximum of the derivatized or underivatized compound (e.g., 255 nm for NPD derivatives).[4]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

NMR Acquisition (Illustrative):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard ¹H and ¹³C{¹H} acquisition.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Analysis:

-

The chemical shifts, integration values, and coupling patterns of the observed signals in the ¹H-NMR spectrum should be consistent with the structure of this compound.

-

The ¹³C-NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

-

Biological Activity and Mechanism of Action

The primary biological activity of this compound and related phenylglyoxal compounds stems from their ability to selectively and covalently modify arginine residues in proteins.[1][6][7] This modification can lead to the inhibition of enzyme activity and disruption of protein function.

Signaling Pathway: Arginine Modification and Enzyme Inhibition

The electrophilic dicarbonyl moiety of this compound reacts with the nucleophilic guanidinium group of arginine residues under physiological conditions (pH 7-9).[1][8] This reaction forms a stable cyclic adduct, effectively neutralizing the positive charge of the arginine side chain and introducing a bulky biphenyl group.[8]

The consequences of this modification are significant:

-

Loss of Function: If the modified arginine residue is located within the active site of an enzyme or a critical binding domain of a protein, its modification can lead to a loss of biological activity.

-

Conformational Changes: The addition of the bulky adduct can induce conformational changes in the protein, further impairing its function.

-

Disruption of Interactions: Arginine residues are often involved in electrostatic interactions with other amino acids or with substrates and cofactors. Modification of these residues disrupts these crucial interactions.

Experimental Workflow for Assessing Enzyme Inhibition

To investigate the inhibitory effect of this compound on a specific enzyme, the following experimental workflow can be employed.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

-

-

Inhibition Assay:

-

In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for the modification reaction to occur.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

This technical guide provides a framework for understanding the quality specifications, analytical characterization, and biological mechanism of action of this compound. Its utility as a specific arginine-modifying agent makes it a valuable tool in chemical biology and drug discovery for probing protein function and identifying critical arginine residues. Adherence to rigorous quality control standards is essential for obtaining reliable and reproducible results in these applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound/95+%/228.25-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. scbt.com [scbt.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 4-Biphenylglyoxal Hydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Biphenylglyoxal hydrate (CAS No. 1145-04-6) is a specialized chemical compound with emerging applications in proteomics research and as a potential modulator of enzymatic activity. This guide provides a comprehensive overview of its commercial availability, key technical data, and potential research applications, with a focus on its role as a putative arginase inhibitor.

Commercial Availability

A number of chemical suppliers offer this compound, catering to research and development needs. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Name | CAS No. | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| --INVALID-LINK-- | Biphenyl-4-glyoxal hydrate[1] | 1145-04-6 | C₁₄H₁₀O₂·H₂O | 228.24 | Not specified; refer to Certificate of Analysis[1] | Inquire |

| --INVALID-LINK-- (for SynChem) | This compound/95+% | 1145-04-6 | C₁₄H₁₂O₃ | 228.25 | 95+%[2] | 1g[2] |

| --INVALID-LINK-- | This compound | 1145-04-6 | C₁₄H₁₂O₃ | Not specified | Not specified | Inquire |

| --INVALID-LINK-- | This compound | 1145-04-6 | C₁₄H₁₂O₃ | 228.25 | Not specified | Inquire |

| --INVALID-LINK-- | 4-Phenoxyphenylglyoxal hydrate | 92254-55-2 | C₁₄H₁₂O₄ | 244.25 | Not specified | 1 gram[3] |

Note: Data is compiled from publicly available information on supplier websites. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Technical Profile

-

IUPAC Name: 2,2-dihydroxy-1-([1,1'-biphenyl]-4-yl)ethan-1-one

-

Synonyms: 4-Biphenylglyoxal monohydrate, p-Phenylglyoxal monohydrate

-

Appearance: Solid (form may vary)

-

Solubility: Information not widely available, empirical testing is recommended.

Research Applications

Arginase Inhibition in Cancer Immunotherapy

Recent studies have highlighted the role of arginase in creating an immunosuppressive tumor microenvironment. Arginase depletes L-arginine, an amino acid crucial for T-cell proliferation and function. Inhibition of arginase can restore L-arginine levels, thereby enhancing the anti-tumor immune response. While direct studies with this compound are not extensively published, its structural motifs suggest it may be investigated as a potential arginase inhibitor.

The following diagram illustrates the proposed signaling pathway affected by arginase inhibition in the context of cancer immunotherapy.

Caption: Proposed signaling pathway of arginase inhibition in the tumor microenvironment.

Chemical Proteomics

This compound can potentially be used as a chemical probe in proteomics to identify and characterize protein targets. The glyoxal functional group can react with specific amino acid residues, allowing for the covalent labeling and subsequent identification of interacting proteins. This is a valuable tool for target deconvolution and understanding the mechanism of action of small molecules.

The following diagram outlines a general experimental workflow for chemical proteomics-based target identification.

Caption: General experimental workflow for chemical proteomics.

Experimental Protocols

Representative Protocol: Colorimetric Arginase Activity Assay

1. Principle: This assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine. The urea is detected colorimetrically.

2. Materials:

-

This compound (or other test inhibitor)

-

Recombinant human arginase 1

-

L-arginine solution

-

Urea standard solution

-

Colorimetric detection reagents (e.g., α-isonitrosopropiophenone-based)

-

Assay buffer (e.g., Tris-HCl with MnCl₂)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor and urea standards.

-

Assay Setup:

-

Add assay buffer to all wells.

-

Add urea standards to their respective wells.

-

Add the test inhibitor (this compound) at various concentrations to the sample wells.

-

Add a vehicle control (e.g., DMSO) to the control wells.

-

-

Enzyme Reaction:

-

Add the arginase enzyme to all wells except the blank.

-

Initiate the reaction by adding the L-arginine substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction according to the kit's instructions (e.g., by adding an acidic solution).

-

Add the colorimetric detection reagents to all wells.

-

Incubate as required for color development.

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Generate a urea standard curve.

-

Calculate the concentration of urea produced in each sample.

-

Determine the percent inhibition of arginase activity for each concentration of this compound and calculate the IC₅₀ value.

-

Disclaimer: This is a generalized protocol and should be optimized for specific experimental conditions. Always follow the instructions provided with your specific assay kit.

References

- 1. scbt.com [scbt.com]

- 2. This compound/95+%/228.25-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assaygenie.com [assaygenie.com]

- 5. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Protein Modification with 4-Biphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Biphenylglyoxal hydrate is a specialized chemical reagent designed for the targeted modification of arginine residues in proteins. As a derivative of phenylglyoxal, it offers high specificity for the guanidinium group of arginine. This selective reactivity is a valuable tool for researchers investigating the functional significance of arginine in protein structure, enzyme catalysis, and protein-protein interactions. The modification results in the formation of a stable adduct, which can be used to probe protein function, develop novel bioconjugates, and aid in proteomic studies. While specific literature on this compound is limited, its chemical behavior and applications can be largely inferred from extensive research on analogous phenylglyoxal compounds, such as 4-acetamidophenylglyoxal hydrate.[1]

The core mechanism involves the reaction of the two adjacent carbonyl groups of the glyoxal moiety with the guanidinium group of an arginine residue. This reaction proceeds through a series of intermediates to form a stable, cyclic dihydroxyimidazolidine adduct. This modification neutralizes the positive charge of the arginine side chain and introduces a bulky biphenyl substituent, which can be used to investigate the functional consequences of modifying specific arginine residues.[1][2]

Key Applications in Research

-

Identification of Functionally Important Arginine Residues: By modifying arginine residues and assessing the impact on protein function (e.g., enzyme activity, binding affinity), researchers can identify critical arginine residues.[1]

-

Protein Structure Probing: The accessibility of arginine residues to modification by this compound can provide insights into protein folding and tertiary structure.[1]

-

Development of Bioconjugates: Phenylglyoxal derivatives can be used to link proteins to other molecules, such as affinity tags or therapeutic agents.[1]

-

Proteomics and Chemical Biology: In conjunction with mass spectrometry, this reagent can be used to identify reactive arginine residues on a proteome-wide scale, offering insights into cellular signaling and metabolism.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling of proteins with phenylglyoxal derivatives. This data, primarily based on studies with related compounds like 4-acetamidophenylglyoxal hydrate, can serve as a starting point for optimizing the modification reaction with this compound.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | The reaction rate generally increases with higher pH. |

| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may negatively impact protein stability. |

| Molar Excess of Reagent | 10 - 1000 fold | The optimal molar excess is dependent on the protein and the number of accessible arginine residues. |

| Reaction Time | 30 minutes - 4 hours | The reaction time should be optimized for each specific protein and application. |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations may increase the risk of protein precipitation upon modification. |

Experimental Protocols

Note: The following protocols are adapted from established methods for the closely related reagent, 4-acetamidophenylglyoxal hydrate, and should be optimized for your specific protein of interest and experimental goals.

Protocol 1: Modification of a Purified Protein

This protocol describes the general procedure for modifying a purified protein with this compound.

Materials:

-

Purified protein of interest

-

This compound

-

Reaction Buffer (non-amine containing, e.g., 100 mM sodium phosphate, pH 8.0)

-

Organic Solvent (e.g., DMSO or ethanol)

-

Quenching Reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment